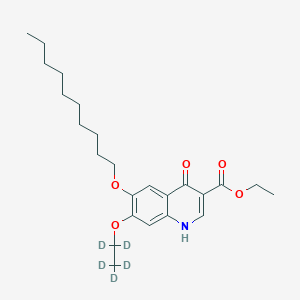

Decoquinate D5

Description

Significance of Stable Isotope Labeling in Analytical and Metabolic Studies

Stable isotope labeling is a powerful technique that has revolutionized analytical and metabolic research. diagnosticsworldnews.commdpi.com It involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). numberanalytics.com This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a higher mass. mdpi.com

The primary advantage of this technology lies in its application with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com In mass spectrometry, the labeled compound can be easily distinguished from its unlabeled form due to the mass difference. mdpi.com This characteristic is particularly valuable in a number of research applications:

Quantitative Analysis: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. diagnosticsworldnews.comresearchgate.net By adding a known amount of the labeled compound to a sample, it can serve as a reference to accurately quantify the amount of the unlabeled target compound, correcting for variations in sample preparation and instrument response. researchgate.net

Metabolic Pathway and Flux Analysis: Researchers can trace the metabolic fate of a compound by introducing its labeled version into a biological system. numberanalytics.comnih.gov By analyzing the distribution of the isotope label in various metabolites, scientists can elucidate metabolic pathways and measure the rate of metabolic reactions (fluxes). numberanalytics.comnih.gov

Pharmacokinetic Studies: Stable isotope labeling allows for the precise tracking of a drug and its metabolites in an organism over time. diagnosticsworldnews.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Reduced Matrix Effects: In complex biological samples, other molecules can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. researchgate.net Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, leading to more accurate and precise quantification. researchgate.net

The use of stable isotopes like deuterium offers a safe and effective alternative to radioactive isotopes, making them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.commdpi.com

Rationale for Deuterium Incorporation into Decoquinate (B1670147) (Decoquinate D5)

This compound is a specific example of a stable isotope-labeled compound, where five hydrogen atoms in the ethoxy group of the decoquinate molecule have been replaced with deuterium atoms. sigmaaldrich.comsigmaaldrich.com The primary rationale for the synthesis of this compound is its use as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of decoquinate. sigmaaldrich.com

The key reasons for incorporating deuterium into the decoquinate structure include:

Mass Difference for MS Detection: The five deuterium atoms increase the mass of the decoquinate molecule by five mass units (M+5). sigmaaldrich.com This mass shift allows mass spectrometers to clearly differentiate between the native decoquinate and the deuterated internal standard, even when they co-elute from the chromatography column.

Similar Physicochemical Properties: As an isotopologue of decoquinate, this compound exhibits nearly identical chemical and physical properties. This ensures that it behaves similarly to the unlabeled decoquinate during sample extraction, cleanup, and chromatographic separation, which is essential for a reliable internal standard.

Improved Accuracy and Precision: By compensating for analyte loss during sample preparation and for variations in instrument response, this compound significantly improves the accuracy and precision of quantitative analyses. researchgate.net This is especially critical when measuring low concentrations of decoquinate residues in complex matrices like animal tissues, feed, and eggs. mdpi.comnih.gov

Contextual Overview of Decoquinate in Veterinary Pharmaceutical Research (Pre-D5 Analytical Challenges)

Decoquinate is a quinolone-based coccidiostat used in veterinary medicine to control coccidiosis, a parasitic disease in poultry and other livestock. nih.govmdpi.com Before the widespread availability and use of deuterated internal standards like this compound, the quantitative analysis of decoquinate in veterinary and food safety contexts presented several analytical challenges.

Early and even some current analytical methods for decoquinate determination include:

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While used, this method can lack the sensitivity and selectivity required for detecting low-level residues in complex samples. mdpi.comnih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers better sensitivity than HPLC-UV, but can be prone to interference from other naturally fluorescent compounds in the sample matrix. psu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Though highly sensitive and specific, early LC-MS/MS methods without a suitable internal standard were susceptible to inaccuracies caused by matrix effects and variability in the extraction process. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method requires a derivatization step to make the decoquinate molecule volatile enough for gas chromatography, which can introduce variability and complexity to the analysis. mdpi.comnih.gov

The primary challenges faced in the analysis of decoquinate without a stable isotope-labeled internal standard include:

Matrix Effects: Biological matrices such as animal tissues, eggs, and feed are incredibly complex. researchgate.netnih.gov Co-extracted matrix components can either suppress or enhance the ionization of decoquinate in the mass spectrometer's ion source, leading to underestimation or overestimation of its concentration. mdpi.comnih.gov For example, studies have shown weak matrix inhibition effects when analyzing decoquinate in eggs and chicken tissues. mdpi.comnih.gov

Extraction and Recovery Variability: The efficiency of extracting decoquinate from different sample types can vary. Without an internal standard that mimics the behavior of the analyte throughout the entire analytical procedure, it is difficult to accurately account for losses during extraction and cleanup steps. researchgate.net

Low-Level Quantification: Regulatory bodies set maximum residue limits (MRLs) for veterinary drugs in food products. nih.gov Accurately quantifying decoquinate at these low concentrations requires highly sensitive and robust analytical methods, a challenge that is more readily met with the use of an appropriate internal standard. mdpi.comnih.gov

The development and application of this compound have been instrumental in overcoming these analytical hurdles, enabling more reliable and accurate monitoring of decoquinate residues in the food supply and facilitating further research into its pharmacokinetics and metabolism.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₄H₃₀D₅NO₅ |

|---|---|

Molecular Weight |

422.57 |

Synonyms |

6-(Decyloxy)-7-ethoxy-4-hydroxy3-quinolinecarboxylic Acid Ethyl-d5 Ester; Deccox-d5; Decoxy-d5; Ethyl-d5 4-Hydroxy-6-(decyloxy)-7-ethoxyquinoline-3-_x000B_carboxylate; Ethyl-d5 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate; NSC 339057-d5; Ethyl-d5 6 |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into Decoquinate

Assessment of Isotopic Purity and Chemical Identity of Synthesized Decoquinate (B1670147) D5

Following the synthesis of Decoquinate D5, it is imperative to rigorously assess its chemical identity and isotopic purity. This is crucial to ensure its suitability as an internal standard for quantitative analysis. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. masterorganicchemistry.com

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. masterorganicchemistry.comorganicchemistrytutor.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium (B1214612) incorporation can be accurately quantified. google.com

The mass spectrum of unlabeled Decoquinate would show a molecular ion peak [M+H]+ at approximately m/z 418.2588. mdpi.com For this compound, the expected molecular ion peak [M+H]+ would be at approximately m/z 423.2904, reflecting the replacement of five hydrogen atoms with five deuterium atoms.

By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3, d4), and fully deuterated (d5) species, the isotopic purity can be calculated.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Species | Theoretical m/z [M+H]+ | Observed Intensity (%) |

| Decoquinate (d0) | 418.2588 | < 0.1 |

| Decoquinate-d1 | 419.2651 | 0.2 |

| Decoquinate-d2 | 420.2713 | 0.5 |

| Decoquinate-d3 | 421.2776 | 1.2 |

| Decoquinate-d4 | 422.2839 | 3.1 |

| Decoquinate-d5 | 423.2901 | 95.0 |

This table is for illustrative purposes and actual values may vary depending on the synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and can confirm the precise location of the deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the ethoxy group at the 7-position would be significantly diminished or absent. The characteristic quartet and triplet of the ethyl group would be replaced by a very small residual signal, confirming successful deuteration. The integration of the remaining proton signals in the molecule relative to the residual ethoxy signals can provide a quantitative measure of deuterium incorporation. libretexts.org

²H NMR: Deuterium NMR (²H NMR) is a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum of this compound would show a characteristic signal in the region expected for an ethoxy group, confirming the presence and chemical environment of the deuterium atoms. byjus.comyoutube.com

¹³C NMR: The ¹³C NMR spectrum can also be informative. The carbon atoms of the deuterated ethyl group will exhibit coupling to deuterium (C-D coupling), resulting in characteristic multiplet patterns, and their chemical shifts may be slightly altered compared to the unlabeled compound. stanford.edu

Table 2: Illustrative NMR Data Comparison for Decoquinate and this compound

| Group | Decoquinate ¹H NMR (δ, ppm) | This compound ¹H NMR (δ, ppm) | This compound ²H NMR (δ, ppm) |

| -OCH₂CH₃ (quartet) | ~4.2 | Absent or significantly reduced | ~4.2 |

| -OCH₂CH₃ (triplet) | ~1.5 | Absent or significantly reduced | ~1.5 |

This table is for illustrative purposes. Chemical shifts are approximate and depend on the solvent and other experimental conditions.

By combining the data from mass spectrometry and NMR spectroscopy, a comprehensive assessment of the isotopic purity and chemical identity of the synthesized this compound can be achieved, ensuring its reliability for its intended analytical applications.

Advanced Analytical Spectrometric and Chromatographic Methodologies Employing Decoquinate D5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the detection and quantification of decoquinate (B1670147) residues in diverse samples. nih.govsciex.com The use of Decoquinate D5 as an internal standard is a cornerstone of these methods, applied to matrices such as animal feed, poultry and livestock tissues, eggs, and milk. nih.govwaters.commdpi.comresearchgate.netelte.hu Its structural and chemical similarity to the target analyte, decoquinate, ensures that it behaves almost identically during sample preparation, extraction, chromatographic separation, and ionization, thereby providing a reliable means to correct for analytical variability. europa.eueuropa.eu

Development and Optimization of LC-MS/MS Methods Utilizing this compound as an Internal Standard

The development of robust LC-MS/MS methods relies on the optimization of both chromatographic and mass spectrometric parameters, with this compound playing a pivotal role. For instance, methods have been optimized for the analysis of decoquinate in poultry tissues using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to a triple quadrupole mass spectrometer, where this compound is employed to compensate for recovery losses and matrix-induced signal variations. europa.eueuropa.eu

Method development has also focused on improving efficiency. A notable advancement involved the transfer of a conventional HPLC-MS/MS method to an Ultra-Performance Liquid Chromatography (UPLC-MS/MS) system for the analysis of eleven coccidiostats, including decoquinate. waters.comwaters.com This transition, while still utilizing this compound as the internal standard, successfully reduced the analytical run time from 16 minutes to 8 minutes without compromising method performance. waters.comwaters.com

Optimization extends to the specific conditions for analysis. Confirmatory methods using high-resolution mass spectrometry (LC-Q-Orbitrap) for coccidiostats in eggs and muscle have been developed, specifying mobile phases of water and acetonitrile (B52724), both containing 0.1% formic acid, and a defined chromatographic gradient. mdpi.comresearchgate.net For these methods, this compound is used for precise quantification. mdpi.comresearchgate.net The preparation of standard solutions also requires careful consideration; due to solubility issues in pure acetonitrile, stock solutions of this compound are typically prepared in a mixture of acetonitrile and formic acid. elte.huresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | RP-HPLC-MS/MS, UPLC-MS/MS, LC-Q-Orbitrap | waters.commdpi.comeuropa.eu |

| Internal Standard | This compound | waters.commdpi.comeuropa.eu |

| Mobile Phase (LC-Q-Orbitrap) | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | mdpi.comresearchgate.net |

| Method Improvement | Transfer from HPLC to UPLC reduced runtime from 16 to 8 minutes | waters.comwaters.com |

| Stock Solution Solvent | Acetonitrile and Formic Acid mixture (e.g., 80:20 v/v) | elte.huresearchgate.net |

Elucidation of Ionization Pathways and Mass Spectrometric Fragmentation Patterns of this compound

In LC-MS/MS analysis, decoquinate and its deuterated standard are typically ionized using positive electrospray ionization (ESI+). sciex.com The instruments are operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For the parent compound, decoquinate, the precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 418. The most common fragmentation pathways lead to product ions of m/z 372 for quantification and m/z 204 for confirmation. europa.eueuropa.eu Correspondingly, for this compound, the deuteration results in a precursor ion of m/z 423. A commonly monitored MRM transition for the internal standard is m/z 423 → 377. sciex.com However, other fragmentation patterns have also been utilized, such as the transition m/z 423.3 → 337.7, demonstrating that the choice of product ion can be method-specific. shim-pol.pl

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Purpose | Source |

|---|---|---|---|---|

| Decoquinate | 418 | 372 | Quantification | europa.eueuropa.eu |

| 204 | Confirmation | europa.eueuropa.eu | ||

| This compound | 423 | 377 | Internal Standard | sciex.com |

| 337.7 | Internal Standard | shim-pol.pl |

Quantitative Performance Characteristics and Method Validation Criteria

Methods employing this compound are validated according to international guidelines, such as those from the European Commission (Decision 2002/657/EC and Regulation (EU) 2021/808). mdpi.comresearchgate.netresearchgate.net Validation ensures the method is fit for its intended purpose, assessing parameters like linearity, precision, recovery, and the limit of quantification (LOQ).

For the analysis of decoquinate in poultry tissues, a validated method demonstrated excellent precision, with repeatability and intermediate precision values ranging from 0.9% to 7.2%. europa.eu The recovery rates were between 95% and 110%, and the LOQ was established at 10 µg/kg for all tissues. europa.eueuropa.eu In another study analyzing milk, methods using this compound showed coefficients of variation (%CV) below 10%. sciex.com Interestingly, this study noted that while most compounds were linear, decoquinate exhibited a quadratic response over a 0.2 to 50 µg/L range, a non-linearity that was effectively corrected using the this compound internal standard. sciex.comsciex.jp Validations for multi-residue methods in various animal-derived food matrices have achieved LOQs as low as 0.5–2 ng/g. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

While LC-MS/MS is the dominant platform, this compound is also relevant in methods based on HPLC-MS/MS. As previously mentioned, the transfer of methods from HPLC-MS/MS to the more rapid UPLC-MS/MS systems has been a key development, with this compound serving as the internal standard in both configurations. waters.comwaters.com

Gas chromatography-mass spectrometry (GC-MS/MS) methods have also been developed for decoquinate analysis, particularly in eggs. researchgate.net These methods often require a derivatization step to increase the volatility of the analyte before it can be analyzed by GC. researchgate.net However, the use of this compound as an internal standard is predominantly documented within the context of liquid chromatography-based methods.

Strategies for Mitigating Matrix Effects in Decoquinate Analysis Using Deuterated Internal Standards

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples like food and biological tissues. These effects occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these effects. europa.eueuropa.eu

Because this compound co-elutes with and has nearly identical physicochemical properties to the non-labeled decoquinate, it experiences the same degree of ion suppression or enhancement. elte.husciex.jp By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is normalized, leading to more accurate and precise results. nih.gov This approach corrects for both signal variations and losses during sample preparation. europa.eueuropa.eu In some cases, simple dilution of the sample extract is also employed as a complementary strategy to reduce the concentration of interfering matrix components. sciex.jp

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The extraction of decoquinate from complex matrices is a critical first step in the analytical workflow. The chosen technique must efficiently release the analyte from the matrix while minimizing the co-extraction of interfering substances. This compound is added at the beginning of this process to account for any analyte loss.

A variety of extraction procedures have been developed, tailored to the specific matrix:

Animal Tissues (Poultry, Muscle): A common method involves homogenization of the tissue sample in an acetonitrile/water mixture (e.g., 80:20 v/v), often with the aid of a high-speed mixer like an Ultra-Turrax. This is followed by centrifugation. The extraction process is often repeated on the sample pellet to maximize recovery, and the supernatants are combined. europa.eueuropa.eu

Animal Feed: Samples are typically extracted with acetonitrile after the addition of a sodium carbonate solution. waters.comwaters.com An alternative method for feed involves extraction in an ultrasonic bath with a methanolic solution containing ammonium (B1175870) and acetic acid. shim-pol.pl

Eggs and Milk: For eggs, extraction with acetonitrile is common. mdpi.comresearchgate.net For milk, methods often involve solvent extraction with acetonitrile followed by a clean-up step. elte.hu

Clean-up Steps: Following initial extraction, a clean-up step is often necessary to remove lipids and other interferences. Solid-Phase Extraction (SPE) using cartridges like Oasis HLB or PRiME HLB is frequently employed. sciex.commdpi.comeuropa.eueuropa.euresearchgate.net For fatty matrices, a defatting step with a non-polar solvent like n-hexane may be included. nih.govmdpi.comresearchgate.netresearchgate.net Simpler "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) methods have also been adapted for this purpose. sciex.com

| Matrix | Extraction Solvent/Procedure | Clean-up Technique | Source |

|---|---|---|---|

| Poultry Tissue | Homogenization in Acetonitrile/Water (80:20) | Solid-Phase Extraction (SPE) | europa.eueuropa.eu |

| Animal Feed | Acetonitrile and 10% Na₂CO₃ solution | Centrifugation | waters.comwaters.com |

| Eggs/Muscle | Acetonitrile | SPE (Oasis PRiME HLB) and n-hexane defatting | mdpi.comresearchgate.net |

| Milk | Solvent Extraction | SPE (Oasis HLB) or QuEChERS | sciex.comelte.hu |

| Various Tissues | Acetonitrile/Methanol (95:5) with 1% Formic Acid | n-hexane defatting | nih.govresearchgate.net |

Pharmacokinetic and Metabolic Investigation in Non Human Biological Systems Using Decoquinate D5 As a Tracer

Elucidation of Absorption, Distribution, and Excretion Profiles in Animal Models

Pharmacokinetic studies are fundamental to understanding a drug's journey through an organism, encompassing its absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.ileuropa.eu In animal models, the use of a labeled tracer like Decoquinate (B1670147) D5 is critical for accurately characterizing these processes.

Studies in various animal species, including chickens, cattle, and sheep, have shown that decoquinate is generally poorly absorbed from the gastrointestinal tract. nih.govmerckvetmanual.com This low systemic absorption is a consequence of its high lipophilicity and low solubility in aqueous fluids. nih.govmdpi.com The bulk of the administered compound is excreted unchanged in the feces. nih.gov

Despite low absorption, detectable concentrations of decoquinate are distributed to various tissues. The highest concentrations are consistently found in the liver and kidneys, the primary organs of metabolism and excretion. nih.gov Lower levels are found in muscle, while some residues can be detected in skin and fat. nih.govresearchgate.net Following the cessation of treatment, the compound is rapidly cleared from the body. For example, in chickens, decoquinate residues were still detectable five days after medication but were below 0.05 ppm after three days in chickens that had received 40 g per ton of the drug in their diet. researchgate.netnih.gov

The use of Decoquinate D5 as an internal standard in these studies allows for precise quantification of the parent compound in various biological matrices, such as plasma, tissues, and excreta, thereby providing a clear profile of its ADME characteristics. biotechfarm.co.il

Table 1: Summary of Decoquinate Distribution in Chicken Tissues

| Tissue | Relative Concentration | Key Findings |

| Liver | High | A primary site of accumulation and metabolism. nih.gov |

| Kidneys | High | Involved in the metabolic and excretion pathways. nih.gov |

| Skin/Fat | Moderate | Residues can persist in these lipophilic tissues. nih.govresearchgate.net |

| Muscle | Low | Concentrations are generally low compared to other tissues. nih.govnih.gov |

Identification of Biotransformation Pathways and Metabolite Formation Through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating the biotransformation of drugs. nih.govnih.gov In the case of this compound, the five-dalton mass difference between it and the unlabeled decoquinate allows for the unambiguous identification of metabolites using mass spectrometry. clearsynth.com As the drug is metabolized, the deuterium-labeled fragment is retained in the resulting metabolites, making them easily distinguishable from endogenous molecules in the biological matrix.

Metabolic processes for decoquinate primarily occur in the liver and involve oxidative reactions and glucuronidation. nih.gov The main clearance routes are through metabolism via these pathways. nih.gov While specific, comprehensive public studies detailing all metabolites of decoquinate are limited, the use of labeled compounds like this compound is the standard approach to generate this information. The methodology would involve administering the labeled drug to animal models and subsequently analyzing tissues and excreta by techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify the mass-shifted metabolites. For instance, trace amounts of a glucuronide-conjugated metabolite have been detected in male rat plasma. nih.gov

The principle of this method is to track the isotopic signature through the metabolic cascade, providing definitive evidence of biotransformation and helping to construct a complete metabolic map.

Analytical Studies of Tissue Residue Depletion in Livestock and Poultry (Analytical Focus)

A primary application of this compound is its use as an internal standard in analytical methods designed to monitor drug residues in food-producing animals. clearsynth.com Regulatory bodies in many countries set maximum residue limits (MRLs) for veterinary drugs in edible tissues to ensure consumer safety. nih.govresearchgate.net Accurate and sensitive analytical methods are therefore essential.

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the quantification of decoquinate residues in tissues like muscle, liver, and kidney, as well as in eggs. researchgate.netnih.govresearchgate.netchrom-china.com In these methods, a known amount of this compound is added to the sample at the beginning of the extraction process.

Because this compound is chemically identical to decoquinate, it experiences the same potential losses during sample preparation, extraction, and cleanup. researchgate.netchrom-china.com By measuring the final amount of this compound and comparing it to the amount initially added, analysts can calculate a recovery percentage. This percentage is then used to correct the measured concentration of the unlabeled decoquinate residue, resulting in a highly accurate and reliable quantification. This corrects for variations in extraction efficiency and matrix effects, which can suppress or enhance the instrument's signal.

Depletion studies using these methods show that decoquinate residues decrease over time after the drug is withdrawn. nih.gov For example, in chickens, the highest residue concentrations were observed shortly after treatment ended, with levels declining steadily over the following days. nih.gov The limit of detection for these methods can be as low as 0.25 µg/kg, allowing for the enforcement of stringent MRLs. researchgate.netchrom-china.com

Table 2: Findings from Decoquinate Residue Depletion Studies in Chickens

| Time Post-Medication | Observation | Analytical Method |

| 0.25 days | Highest residue concentrations detected in muscle and liver. nih.gov | LC-MS/MS with this compound as internal standard. |

| 3 days | Residues fall below 0.05 ppm in some studies. researchgate.net | LC-MS/MS with this compound as internal standard. |

| 5 days | Residues are still detectable in some tissues. nih.gov | LC-MS/MS with this compound as internal standard. |

Comparative Metabolic Flux Analysis Utilizing this compound

Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govcreative-proteomics.comresearchgate.net The use of stable isotope-labeled compounds, or tracers, like this compound, is central to MFA. nih.govmdpi.com By introducing the labeled tracer, researchers can follow the movement of the label through various metabolic pathways. nih.govnih.gov

While specific MFA studies detailing the comparative flux of this compound across different species are not widely published in public literature, the methodology provides a powerful framework for such investigations. The core principle is that the rate at which the deuterium label from this compound appears in various metabolites is directly proportional to the metabolic flux through the pathways that produce them. researchgate.net

This approach would allow researchers to conduct comparative studies, for example, between different species (e.g., chickens vs. turkeys) or between healthy and diseased animals. By administering this compound and measuring the rate of formation of its labeled metabolites, one could determine if there are significant differences in metabolic capacity or pathway preference. For instance, one species might show a higher flux through glucuronidation pathways, while another might favor oxidative metabolism. This information is crucial for understanding species-specific differences in drug processing and for establishing appropriate withdrawal times for each species.

Role of Decoquinate D5 As a Certified Reference Material and Analytical Standard

Development and Certification Processes for Decoquinate-D5 Reference Standards

The development and certification of Decoquinate-D5 as a reference standard is a meticulous process governed by international standards to ensure its quality and reliability. lgcstandards.comchemie-brunschwig.chcato-chem.com Producers of these standards typically operate under the stringent requirements of ISO 17034, which outlines the general requirements for the competence of reference material producers, and ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. chemie-brunschwig.chcato-chem.comsigmaaldrich.com

The production process involves several key stages:

Synthesis and Purification: The synthesis of Decoquinate-D5 involves the introduction of five deuterium (B1214612) atoms into the ethoxy group of the decoquinate (B1670147) molecule. researchgate.net This specific labeling provides a distinct mass shift from the unlabeled analyte, which is crucial for its use as an internal standard in mass spectrometry. gimitec.com Following synthesis, the compound undergoes rigorous purification to achieve a very high degree of chemical purity.

Characterization and Identity Confirmation: The identity and structure of the synthesized Decoquinate-D5 are unequivocally confirmed using a battery of advanced analytical techniques. These typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure and the position of the deuterium labels.

Mass Spectrometry (MS) to verify the molecular weight and isotopic enrichment.

Infrared (IR) and Ultraviolet (UV) spectroscopy to provide further confirmation of the molecule's identity. cato-chem.com

Purity Assessment: The chemical purity of the Decoquinate-D5 reference material is determined using high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques. cato-chem.com The water content is precisely measured using methods like Karl Fischer titration. cato-chem.com

Homogeneity and Stability Studies: To be a valid CRM, the batch of Decoquinate-D5 must be demonstrated to be homogeneous, meaning that the property of interest (purity) is uniform throughout the entire batch. sigmaaldrich.com Stability studies are also conducted under various storage conditions to establish the shelf-life and ensure that the material remains stable over time. sigmaaldrich.comresearchgate.net

Certification and Value Assignment: The final step is the certification of the material. This involves assigning a certified value for a specific property, typically the purity as a mass fraction. This value is accompanied by a comprehensive Certificate of Analysis which details the characterization methods used, the results of homogeneity and stability studies, and a statement of the certified value and its associated measurement uncertainty. chemie-brunschwig.chcato-chem.com The uncertainty is calculated in accordance with guidelines such as the EURACHEM/CITAC Guide.

Producers of high-quality Decoquinate-D5 reference materials, such as those accredited to ISO 17034, provide this comprehensive documentation, giving users confidence in the material's suitability for its intended use. lgcstandards.comchemie-brunschwig.chcato-chem.com

Applications in Inter-laboratory Proficiency Testing and Method Harmonization

Decoquinate-D5 plays a vital role in ensuring the quality and comparability of data generated by different laboratories through its use in inter-laboratory proficiency testing (PT) schemes. sciex.jpresearchgate.netresearchgate.net In these schemes, a central organizer distributes identical test materials (e.g., spiked food samples) to participating laboratories. The laboratories analyze the samples and report their results.

The use of Decoquinate-D5 as an internal standard is crucial in this context for several reasons:

Correction for Matrix Effects: When analyzing complex matrices like animal tissues or feed, other components in the sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. As Decoquinate-D5 is chemically almost identical to decoquinate, it experiences very similar matrix effects. By adding a known amount of Decoquinate-D5 to the sample at the beginning of the analytical process, any signal suppression or enhancement of the native decoquinate can be corrected for, leading to more accurate results. sciex.jpresearchgate.net

Improved Precision and Reproducibility: The use of a SIL internal standard like Decoquinate-D5 can significantly improve the precision and reproducibility of the analytical method, both within a single laboratory and between different laboratories. researchgate.netresearchgate.net This is because it compensates for variations in sample preparation, extraction efficiency, and instrument response.

By providing a common point of reference, Decoquinate-D5 helps to harmonize analytical methods across different laboratories. researchgate.netedulll.gr When laboratories use the same high-quality, certified internal standard, it reduces the variability in their results that might otherwise arise from differences in their individual analytical procedures. This harmonization is essential for ensuring that data from different sources can be reliably compared, which is critical for international trade and food safety monitoring.

Standardization of Analytical Procedures for Regulatory Compliance

The use of Decoquinate-D5 is integral to the standardization of analytical procedures for monitoring decoquinate residues to ensure compliance with regulatory limits in food products of animal origin. researchgate.netfao.org Regulatory bodies in various regions, such as the European Union, have established maximum residue limits (MRLs) for veterinary drugs like decoquinate in foodstuffs. researchgate.net

Analytical methods used for official control must be properly validated to demonstrate that they are fit for purpose. researchgate.netresearchgate.net The validation process typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net Decoquinate-D5 is a key component in the validation of these methods, particularly for LC-MS/MS, which is the confirmatory method of choice for the analysis of veterinary drug residues. researchgate.net

The use of Decoquinate-D5 as an internal standard contributes to the standardization of these methods by:

Ensuring Accurate Quantification: As previously mentioned, it corrects for matrix effects and variations in the analytical process, leading to more accurate and reliable quantification of decoquinate residues. sciex.jpresearchgate.net This is crucial for determining whether the concentration of decoquinate in a food sample exceeds the legal MRL.

Facilitating Method Transfer: When a standardized method that specifies the use of Decoquinate-D5 is transferred between different laboratories, it helps to ensure that consistent and comparable results are obtained.

Meeting Regulatory Requirements: Regulatory guidelines, such as the European Commission Decision 2002/657/EC (and its succeeding regulations), often recommend or require the use of a suitable internal standard, preferably a stable isotope-labeled analogue of the analyte, for confirmatory analysis. researchgate.net The use of Decoquinate-D5 helps laboratories to meet these regulatory requirements.

A typical workflow for the regulatory monitoring of decoquinate residues would involve the extraction of the analyte from the food matrix, followed by clean-up and analysis by LC-MS/MS, with Decoquinate-D5 being added at the initial extraction step to serve as the internal standard throughout the procedure. gimitec.comfao.org

Contribution to Metrological Traceability in Analytical Chemistry

Metrological traceability is a fundamental concept in analytical chemistry that ensures measurements are comparable and reliable over time and across different locations. It is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. sigmaaldrich.com

The use of a Certified Reference Material like Decoquinate-D5 is a key element in establishing metrological traceability for the measurement of decoquinate. sigmaaldrich.com The certification of Decoquinate-D5 under ISO 17034 ensures that its assigned purity value is traceable to a higher-order reference, often the International System of Units (SI). sigmaaldrich.com This traceability is established through the use of primary methods of measurement, such as quantitative NMR (qNMR), which can directly link the measurement to the SI unit for mass (the kilogram). sigmaaldrich.com

When a laboratory uses a certified Decoquinate-D5 standard to calibrate its analytical system, it effectively transfers this traceability to its own measurements. This creates an unbroken chain of comparisons from the laboratory's working standards and measurements back to the SI.

The contribution of Decoquinate-D5 to metrological traceability is therefore critical for:

Ensuring the validity of analytical results: It provides confidence that the reported concentration of decoquinate is accurate and has a known and documented relationship to a recognized standard.

Supporting regulatory decisions: Regulatory bodies can have confidence in the analytical data used to assess compliance with MRLs when that data is metrologically traceable.

Facilitating international trade: By ensuring that measurements are comparable across borders, metrological traceability helps to prevent disputes over the quality and safety of food products.

Emerging Research Directions and Methodological Advancements in Decoquinate D5 Studies

Innovations in Isotopic Labeling Synthesis and Detection Technologies

The synthesis of deuterated compounds like Decoquinate (B1670147) D5 is a critical first step for its use in research. While specific proprietary synthesis methods for Decoquinate D5 are not extensively detailed in public literature, general advancements in deuterium (B1214612) labeling of quinolone-type molecules offer insight into potential synthetic strategies. Recent methodologies focus on creating highly stable, specifically labeled compounds with minimal isotopic scrambling. For instance, methods for the deuteration of quinolones often involve using deuterated reagents like deuterated acetic acid in scalable processes. nih.govelsevierpure.com Such techniques are crucial for producing the high-purity standards required for sensitive analytical applications. nih.gov The goal is to introduce deuterium atoms at positions that are not metabolically active or subject to exchange under analytical conditions, ensuring the stability of the label throughout the experimental process. koreascience.kr

Advances in detection technologies have paralleled the innovations in synthesis. The primary application of this compound is as an internal standard in mass spectrometry-based methods. nih.govsigmaaldrich.com Modern detection techniques offer enhanced sensitivity and specificity:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent technique for the analysis of veterinary drug residues, including decoquinate. nih.govnih.govmdpi.com The use of this compound as an internal standard helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, allowing for confident identification of both the analyte and its deuterated internal standard, even in complex matrices. researchgate.net

Raman Imaging: While not yet standard for this compound, emerging technologies like Coherent Raman Scattering (CRS) imaging are being used to visualize the distribution of deuterated molecules within cells and tissues directly. nih.gov This offers a potential future application for studying the pharmacokinetics of decoquinate at a subcellular level. nih.gov

The chemical properties of this compound are essential for its function as an analytical standard.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C24H30D5NO5 | caltagmedsystems.co.uklgcstandards.com |

| Molecular Weight | 422.57 g/mol | caltagmedsystems.co.uk |

| CAS Number | 1453100-61-2 | sigmaaldrich.comcaltagmedsystems.co.uk |

| Synonym | Ethyl 6-decyloxy-7-ethoxy-d5-4-hydroxy-3-quinolinecarboxylate | sigmaaldrich.com |

| Mass Shift | M+5 | sigmaaldrich.com |

Integration of this compound in Multi-analyte, High-Throughput Quantitative Methodologies

The demand for efficient and cost-effective monitoring of veterinary drug residues in food products has driven the development of multi-analyte, high-throughput quantitative methods. koreascience.krnih.gov this compound plays a crucial role in these advanced analytical schemes, particularly for the simultaneous detection of multiple coccidiostats. nih.gov

In a notable study, this compound (DECQ-D5) was utilized as one of three isotopically labeled internal standards for the analysis of 14 different coccidiostats in poultry muscle and eggs. nih.gov The use of a deuterated internal standard is vital in these complex matrices, which are rich in proteins and lipids, as it effectively mitigates matrix effects that can suppress or enhance the analyte signal, leading to inaccurate results. nih.gov

These high-throughput methods typically involve:

Simplified Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or simple liquid extractions followed by low-temperature cleanup are favored to reduce sample preparation time and cost. nih.govsciex.com

Rapid Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC) is often employed to achieve fast separation of multiple analytes in a single run, significantly increasing sample throughput. mdpi.com

Sensitive and Specific Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for the simultaneous quantification and confirmation of numerous compounds with high selectivity and sensitivity. sciex.comnih.gov

The integration of this compound into these multi-residue methods ensures compliance with stringent regulatory guidelines, such as those set by the European Union, for the monitoring of veterinary drug residues in food products of animal origin. nih.govnavarra.es

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Matrices | Poultry Muscle, Eggs | nih.gov |

| Internal Standards | DNC-D8, DECQ-D5, ROBE-D8 | nih.gov |

| Purpose of Isotopic Standard | Reduce matrix effects and improve quantification accuracy | nih.gov |

| Sample Preparation | Extraction followed by purification steps to handle complex matrices | nih.gov |

Computational Chemistry and Modeling Approaches for Deuterium Isotope Effects

Computational chemistry provides powerful tools for understanding and predicting the impact of isotopic substitution on the properties and behavior of molecules. The replacement of hydrogen with deuterium in this compound introduces a mass difference that can lead to kinetic isotope effects (KIEs). nih.govresearchgate.net These effects arise because the heavier deuterium atom forms a stronger covalent bond and has a lower vibrational frequency in the ground state compared to hydrogen. nih.gov

While specific computational studies on this compound are not prominent in the literature, the principles applied to other deuterated drugs are directly relevant. Modeling approaches can be used to:

Predict Chromatographic Separation: Deuteration can alter a molecule's properties, such as polarity, which may cause it to separate slightly from its non-deuterated counterpart during chromatography. researchgate.net Computational models can help predict these subtle differences in retention time, which is important for ensuring accurate integration of analyte and internal standard peaks in LC-MS analysis.

Understand Metabolic Stability: The KIE can affect the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond. nih.gov If deuterium is placed at a site of metabolic attack, the rate of metabolism can be slowed. Computational models can help predict which positions on the decoquinate molecule are most susceptible to metabolism, thereby guiding the synthesis of more stable deuterated standards.

Interpret Reaction Mechanisms: KIEs are a valuable tool for elucidating reaction mechanisms. nih.govyoutube.com Theoretical calculations using methods like density functional theory (DFT) can predict the magnitude of the KIE for a proposed mechanism, which can then be compared with experimental data to support or refute the hypothesis. researchgate.net

These computational approaches are instrumental in optimizing the design and application of deuterated standards like this compound, ensuring they function reliably in complex analytical systems. nih.gov

Future Perspectives in Stable Isotope Applications for Veterinary Pharmaceutical Research and Environmental Fate Studies

The application of stable isotopes, including deuterated compounds like this compound, is poised for significant expansion in veterinary pharmaceutical research and environmental science. diva-portal.orgnih.govresearchgate.netresearchgate.net

In veterinary pharmaceutical research , the future lies in moving beyond simple quantification. There is a growing interest in using stable isotope labeling to trace the metabolic pathways of drugs in vivo. diva-portal.org This involves administering the labeled drug to an animal and then using techniques like mass spectrometry to identify and quantify its metabolites. Such studies can provide a deeper understanding of a drug's efficacy, potential for bioaccumulation, and species-specific metabolism. The use of stable isotopes is considered a powerful strategy for elucidating the ecophysiology of microorganisms, which could be applied to understand the interaction of drugs like decoquinate with the gut microbiome of treated animals. nih.gov

In environmental fate studies , isotopically labeled compounds are invaluable for tracking the persistence, degradation, and transport of veterinary drugs in the environment. mst.dk Decoquinate is known to be poorly soluble in water and is administered in feed, meaning it is primarily excreted in feces and can enter the environment through the application of manure as fertilizer. mdpi.comnih.gov Labeled decoquinate could be used in microcosm or field studies to:

Accurately trace its movement through soil and water systems.

Identify and quantify its degradation products.

Assess its potential for uptake by plants or soil organisms.

Distinguish between the applied drug and any pre-existing background levels.

These studies are crucial for conducting comprehensive environmental risk assessments for veterinary medicines. nih.govapvma.gov.au The development of more sophisticated analytical techniques, combined with the increasing availability of a wider range of labeled compounds, will continue to drive innovation in these critical areas of research. researchgate.net

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal models targeting parasitic infections?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.